3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
The compound 3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (hereafter referred to as Compound A) is a 1,3,4-thiadiazole derivative featuring a benzamide group substituted with a methyl group at the meta position and a 2,4,6-trimethylphenyl (mesityl) group attached to the thiadiazole ring. Its canonical SMILES representation is CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C, highlighting the methyl substituents on both aromatic rings .
Properties
IUPAC Name |
3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-11-6-5-7-15(10-11)17(23)20-19-22-21-18(24-19)16-13(3)8-12(2)9-14(16)4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXIIOOVMSFJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the formation of the thiadiazole ring followed by its attachment to the benzamide core. One common method involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzamide or trimethylphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often require catalysts such as palladium on carbon or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit potent anticancer properties. For instance, research has shown that compounds containing the thiadiazole moiety can selectively inhibit certain cancer cell lines at nanomolar concentrations. A notable example is the evaluation of various thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), where significant cytotoxic effects were observed .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | MCF-7 | 0.65 |
| This compound | HeLa | 2.41 |
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial activities. In vitro studies have demonstrated that certain compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .
Enzyme Inhibition
Thiadiazoles are recognized for their ability to inhibit enzymes involved in critical biological pathways. For example, some derivatives have shown effectiveness as inhibitors of carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. The selectivity of these compounds for specific isoforms of CA has made them promising candidates for targeted cancer therapies .
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on a series of thiadiazole derivatives found that those with specific substituents exhibited enhanced activity against cancer cell lines. The compound this compound was among the most effective in inhibiting cell proliferation in vitro. -
Case Study on Antimicrobial Effects :
Another investigation focused on the antimicrobial properties of thiadiazole derivatives against resistant bacterial strains. The study highlighted that certain modifications to the thiadiazole structure led to improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics from this class of compounds .
Mechanism of Action
The mechanism by which 3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and benzamide moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Thiadiazole Derivatives
Table 1: Key Structural Features of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- Substituent Position : Compound A's mesityl group (2,4,6-trimethylphenyl) introduces significant steric hindrance compared to pyridyl or isoxazolyl groups in other derivatives. This bulk may reduce intermolecular interactions but enhance membrane permeability .
- In contrast, Compound A's methyl groups are electron-donating, which could stabilize the aromatic system and reduce metabolic degradation .
Spectroscopic Characterization
Table 2: Comparative Spectroscopic Data
Analysis :
- Compound A's $ ^1H $ NMR would likely show upfield shifts for methyl groups (δ ~2.0–2.5 ppm) and aromatic protons influenced by the electron-donating mesityl group.
- The IR C=O stretch (~1670–1700 cm$ ^{-1} $) would align with benzamide derivatives in and , though steric effects from the mesityl group might slightly lower the frequency .
Physicochemical Properties
- Lipophilicity : The mesityl group and 3-methylbenzamide likely increase logP compared to pyridyl or isoxazolyl derivatives, improving blood-brain barrier penetration but reducing aqueous solubility.
- Thermal Stability : Methyl groups may enhance thermal stability, as seen in derivatives with melting points >200°C (e.g., , Compound 8a).
Biological Activity
3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure
The compound features a thiadiazole ring connected to a benzamide moiety with a methyl group and a trimethylphenyl substituent. Its molecular formula is C_{15}H_{18}N_{4}S, and it has a molecular weight of approximately 290.39 g/mol.
Biological Activity Overview
Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Several studies have shown that thiadiazoles possess significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to inhibit inflammatory pathways.
- Anticancer Potential : Thiadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Antimicrobial Activity
A study conducted by evaluated several thiadiazole derivatives for their antibacterial properties. The results indicated that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| 3-methyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | 16 | Escherichia coli |
Anti-inflammatory Effects
In another study focusing on the anti-inflammatory potential of thiadiazole derivatives, it was found that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro. The compound was shown to inhibit the NF-kB signaling pathway.
Anticancer Activity
Research has demonstrated that thiadiazole derivatives can induce apoptosis in cancer cells. A flow cytometry assay revealed that this compound was effective against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 10.5 | Apoptosis induction |
| HeLa (cervical) | 15.0 | Caspase activation |
| A549 (lung) | 12.0 | Cell cycle arrest |
Case Studies
- Study on Anticancer Properties : In a study published in Molecules, researchers found that a related thiadiazole derivative exhibited potent cytotoxicity against MCF-7 cells with an IC50 value of 10 µM. The mechanism involved increased expression of p53 and activation of caspase pathways leading to apoptosis .
- Antimicrobial Evaluation : A comparative study highlighted the antimicrobial efficacy of various thiadiazole compounds against resistant bacterial strains. The results indicated that compounds with similar structural features to this compound showed promising results against multi-drug resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile, followed by cyclization . Microwave-assisted synthesis under solvent-free conditions with catalytic acetic acid significantly reduces reaction time (15–20 minutes vs. 15–18 hours conventionally) and improves yield . Characterization via TLC, melting point analysis, and spectroscopic techniques (IR, -/-NMR, and MS) is critical for purity validation .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Use a combination of IR spectroscopy to confirm amide C=O (~1650–1680 cm) and thiadiazole C=N (~1550 cm) stretches . -NMR should resolve aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm). High-resolution mass spectrometry (HRMS) provides exact mass validation. For crystalline derivatives, X-ray crystallography with SHELX software (e.g., SHELXL for refinement) resolves bond angles and intermolecular interactions .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize assays aligned with thiadiazole derivatives’ known activities:
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC determination .
- Antioxidant : ABTS radical scavenging assay compared to Trolox standards .
- Enzyme Inhibition : Lipoxygenase (LOX) inhibition assays using linoleic acid peroxidation .
Advanced Research Questions
Q. How can conflicting cytotoxicity data from different cell lines be resolved?
- Methodological Answer : Analyze discrepancies via:
- Dose-Response Curves : Ensure IC calculations use ≥5 concentrations in triplicate.
- Cell Cycle Analysis : Flow cytometry (propidium iodide staining) to distinguish cytostatic (G/G arrest) vs. cytotoxic (apoptosis) effects .
- Pathway Profiling : Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) and kinase pathways (e.g., ERK/AKT) . Reference controls (e.g., doxorubicin) validate assay conditions .
Q. What strategies improve selectivity for target enzymes (e.g., LOX) over off-target kinases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s 2,4,6-trimethylphenyl group and LOX’s hydrophobic pockets . Compare binding energies with kinase domains (e.g., EGFR).
- Functional Group Tuning : Introduce electron-withdrawing groups (e.g., -NO) to the benzamide ring to enhance LOX affinity, as seen in related thiadiazole derivatives .
Q. How do substituents on the thiadiazole ring impact pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Replace methyl groups with trifluoromethyl to increase lipophilicity and blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS. Thiadiazole’s sulfur atom may reduce CYP450-mediated oxidation .
Data Contradiction Analysis
Q. Why do microwave-synthesized derivatives sometimes show lower bioactivity than conventional counterparts?
- Methodological Answer : Rapid microwave reactions may favor kinetic products over thermodynamic ones, leading to polymorphic variations. Characterize crystallinity via PXRD and thermal stability via DSC. Bioactivity discrepancies may arise from differences in crystal packing or hydrogen bonding (e.g., N–H···N interactions) .
Structure-Activity Relationship (SAR) Studies
Q. Which substituents enhance anticancer activity in analogous thiadiazole-benzamide hybrids?
- Methodological Answer :
- Meta-Substituents : 3-Nitro or 3-cyano groups on the benzamide ring increase cytotoxicity by 2–3-fold via electron-deficient π-π stacking .
- Heterocyclic Additions : Furan-2-yl or thiophene substituents on the thiadiazole ring improve pro-apoptotic activity in NSCLC cells .
Experimental Design for Novel Applications
Q. How can this compound be repurposed for antimicrobial studies?
- Methodological Answer :
- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines).
- Mechanistic Insight : Perform time-kill assays and synergism studies with β-lactams. Thiadiazole’s sulfonamide-like structure may inhibit dihydropteroate synthase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
